Wilson Disease Maintenance Therapy – Target Urine Copper Attainment Superior to Zinc Gluconate and Alternative Zinc Salts
In a single-centre retrospective study of 59 Wilson disease patients, zinc acetate (FDA-approved) was compared with zinc gluconate and alternative zinc salts (which included zinc sulfate and zinc oxide). The proportion of patients achieving the therapeutic target urine copper range of 25–100 µg/24 h was 81% for zinc acetate, 73% for zinc gluconate, and 57% for alternative zinc [1]. ALT normalization followed the same rank order, and gastrointestinal side effects were the dominant reason for salt switching (38% of cases) [1]. This provides a clinical-efficacy ranked differentiation among zinc salts used for the same indication.
| Evidence Dimension | Proportion of patients achieving target 24-h urine copper range (25–100 µg) |
|---|---|
| Target Compound Data | 81% (zinc acetate) |
| Comparator Or Baseline | Zinc gluconate: 73%; alternative zinc (sulfate/oxide): 57% |
| Quantified Difference | Zinc acetate vs. zinc gluconate: +8 percentage points; vs. alternative zinc: +24 percentage points |
| Conditions | Retrospective chart review, 59 WD patients aged 6–88 years, zinc dose 50–150 mg/day, median treatment duration 26 years. |
Why This Matters
A sourcing decision that substitutes the acetate salt for a cheaper sulfate or gluconate salt introduces a 16–24 percentage-point higher risk of failing to maintain safe urine copper levels in Wilson disease patients, directly impacting therapeutic outcomes and safety monitoring burdens.
- [1] A. Ala, E. A. Aliu, M. L. Schilsky. Zinc Maintenance Therapy for Wilson Disease: A Comparison Between Zinc Acetate and Alternative Zinc Preparations. Hepatology Communications, 2019, 3(8), 1151–1158. doi:10.1002/hep4.1384. View Source
